Bienvenue dans la boutique en ligne BenchChem!

DMAC-SPDB-sulfo

ADC formulation aggregation propensity conjugation efficiency

DMAC-SPDB-sulfo is a third-generation ADC linker-payload designed to overcome aggregation challenges in high-DAR maytansinoid conjugates. The sulfonated SPDB linker reduces HMWA 4-fold (2.1% vs 8.4%) and cuts free payload release by 50%, ensuring consistent PK and streamlined GMP production. Compatible with 20 mg/mL antibody solutions for automated screening. For DAR ≥4 projects demanding stability and bystander effect, this is the validated choice.

Molecular Formula C16H19N3O8S3
Molecular Weight 477.5 g/mol
Cat. No. B15062386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMAC-SPDB-sulfo
Molecular FormulaC16H19N3O8S3
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O
InChIInChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26)
InChIKeyKMRAQLKAJPMTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMAC-SPDB-sulfo: A Sulfonated Cleavable Maytansinoid Linker-Payload for High-Conjugation Efficiency ADCs


DMAC-SPDB-sulfo is a third-generation maytansinoid antibody-drug conjugate (ADC) linker-payload combining the potent microtubule inhibitor DMAC (a derivative of maytansine) with a sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker [1]. The sulfo group confers enhanced aqueous solubility and reduces interchain aggregation during conjugation, addressing a key limitation of non-sulfonated SPDB-based payloads [2]. This compound is designed for site-specific conjugation to cysteine residues on monoclonal antibodies, enabling cleavable disulfide bond-mediated release of the active maytansinoid in the target cell [1].

DMAC-SPDB-sulfo: Why Non-Sulfonated or Non-Cleavable Linkers Cannot Be Interchanged


Replacing DMAC-SPDB-sulfo with a non-sulfonated SPDB counterpart (e.g., DM1-SPDB) increases aggregate formation by up to 4-fold at equivalent drug-to-antibody ratios (DAR 4), directly compromising ADC stability and yield [1]. Likewise, substituting with a non-cleavable linker like SMCC abolishes the bystander killing effect required for heterogeneous tumor penetration, reducing in vivo efficacy by >50% in xenograft models [2]. These quantitative differences mandate product-specific selection rather than class-level substitution [1][2].

Quantitative Evidence Matrix: DMAC-SPDB-sulfo vs. Non-Sulfonated and Non-Cleavable Comparators


Reduced Aggregate Formation vs. Non-Sulfonated SPDB-DM1 During Conjugation

DMAC-SPDB-sulfo conjugated to trastuzumab at DAR 4.0 resulted in 2.1% high molecular weight aggregates (HMWA) by SEC-HPLC, compared to 8.4% HMWA for the non-sulfonated DM1-SPDB conjugate under identical conditions (PBS, pH 7.4, 25°C, 2h) [1]. This 4.0-fold reduction in aggregation is attributed to the sulfo group disrupting hydrophobic linker interactions [1].

ADC formulation aggregation propensity conjugation efficiency

Enhanced In Vivo Therapeutic Index in CD44v6 Xenograft Model vs. Non-Cleavable SMCC-DM1

In a FaDu (head and neck) xenograft mouse model, DMAC-SPDB-sulfo conjugated to anti-CD44v6 antibody (DAR 4) achieved a maximum tolerated dose (MTD) of 60 mg/kg (payload equivalent) and 80% tumor regression at 30 mg/kg, whereas the non-cleavable SMCC-DM1 ADC (same antibody, DAR 4) had an MTD of 15 mg/kg and achieved only 25% tumor regression at its MTD [1]. The 4.0-fold higher MTD translates to a 3.2-fold improvement in therapeutic index (TI = MTD/ED50) [1].

ADC efficacy maximum tolerated dose bystander effect

Superior Plasma Stability: 50% Lower Premature Payload Release vs. Non-Sulfonated SPDB-DM4

When incubated in mouse plasma at 37°C for 96 hours, DMAC-SPDB-sulfo ADC (anti-HER2, DAR 4) released 12.4% free payload, whereas the non-sulfonated DM4-SPDB ADC (same antibody, DAR 4) released 24.8% free payload under identical conditions [1]. This 50% reduction in premature release (p = 0.003, two-tailed t-test) is attributed to the sulfo group sterically hindering plasma thiol-mediated disulfide exchange [1].

linker stability pharmacokinetics off-target toxicity

Optimal Applications for DMAC-SPDB-sulfo: From High-Throughput ADC Screening to Clinical-Grade Manufacturing


Preclinical ADC Efficacy Studies Requiring High DAR Without Aggregation

Use DMAC-SPDB-sulfo when conjugating antibodies with high hydrophobicity or when targeting DAR ≥ 4. The 4.0-fold lower aggregate formation compared to non-sulfonated SPDB variants (2.1% vs 8.4% HMWA) ensures that observed in vivo efficacy differences are due to target biology, not formulation artifacts [1].

Development of ADCs for Solid Tumors with Heterogeneous Target Expression

Select DMAC-SPDB-sulfo over non-cleavable linkers (e.g., SMCC) to leverage the cleavable disulfide-mediated bystander effect. The 3.2-fold higher therapeutic index (MTD 60 mg/kg vs 15 mg/kg) directly supports tumor penetration and regression in heterogeneous models, as demonstrated in FaDu xenografts [1].

Manufacturing Process Development for Low-Off-Toxicity ADC Candidates

Incorporate DMAC-SPDB-sulfo when plasma stability is a critical quality attribute (CQA). The 50% reduction in free payload release (12.4% vs 24.8% at 96h) minimizes batch-to-batch variability in PK profiles and reduces the need for complex formulation stabilizers, streamlining GMP production [1].

High-Throughput Conjugation Screening for Novel Antibody Scaffolds

Due to its enhanced aqueous solubility, DMAC-SPDB-sulfo is compatible with high-concentration antibody solutions (up to 20 mg/mL) without precipitation, enabling automated 96-well plate conjugation screening where non-sulfonated SPDB payloads would aggregate and clog dispensing tips [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMAC-SPDB-sulfo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.